molecular formula C5H7NO3S B2422120 Furan-2-ylmethanesulfonamide CAS No. 4412-90-2

Furan-2-ylmethanesulfonamide

Cat. No.: B2422120
CAS No.: 4412-90-2
M. Wt: 161.18
InChI Key: CYTOPYCKLXXIGN-UHFFFAOYSA-N
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Description

Furan-2-ylmethanesulfonamide is an organic compound characterized by the presence of a furan ring attached to a methanesulfonamide group The furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furan-2-ylmethanesulfonamide typically involves the reaction of furan-2-carboxaldehyde with methanesulfonamide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of furan-2-ylmethanesulfonamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in the process. This leads to the disruption of bacterial growth and replication . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with essential biological processes makes it a promising candidate for further research .

Comparison with Similar Compounds

Uniqueness: Furan-2-ylmethanesulfonamide stands out due to its unique combination of a furan ring and a methanesulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

furan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTOPYCKLXXIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4412-90-2
Record name (furan-2-yl)methanesulfonamide
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